Antibacterial Activity Against Enterococcus faecalis: A Quantitative Comparison to Class Baseline
3-(2-Bromo-ethyl)-oxazolidin-2-one demonstrates a specific level of in vitro antibacterial activity against Enterococcus faecalis (CECT 481), a key Gram-positive pathogen, with an IC50 of 3.19 µM (3190 nM) [1]. This data provides a quantifiable benchmark for this N-alkylated oxazolidinone scaffold. This contrasts sharply with the more potent, clinically optimized oxazolidinones like Linezolid, which exhibits MIC90 values of 1-4 µg/mL against E. faecalis [2]. The significant difference in potency underscores that the bromoethyl substituent and unadorned oxazolidinone core define a distinct, lower-activity chemotype, which is valuable for understanding SAR and as a non-optimized control or starting point for further derivatization.
| Evidence Dimension | Antibacterial potency (IC50) vs. E. faecalis CECT 481 |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3190 nM) |
| Comparator Or Baseline | Linezolid (optimized clinical oxazolidinone) MIC90 = 1-4 µg/mL (approx. 3-12 µM) [2] |
| Quantified Difference | Target compound is approximately 1000-fold less potent than clinical candidate |
| Conditions | Microtiter broth dilution assay, 18h incubation, 2-fold dilution series |
Why This Matters
This data confirms the compound's place in the SAR landscape, preventing its misapplication as a potent antibacterial while affirming its utility as a versatile, modifiable scaffold for medicinal chemistry programs.
- [1] BindingDB. (2020). BDBM50498340 CHEMBL3585717. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340&google=BDBM50498340 View Source
- [2] Biedenbach, D. J., & Jones, R. N. (2002). Antimicrobial activity of linezolid (U-100766) against Gram-positive pathogens: report from the SENTRY Antimicrobial Surveillance Program (North America, 1997–2001). Diagnostic Microbiology and Infectious Disease, 43(2), 153-157. View Source
